molecular formula C18H17N3O3S B2858745 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 872704-53-5

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2858745
CAS No.: 872704-53-5
M. Wt: 355.41
InChI Key: JFWFLJKTZMGKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a pyridazine derivative featuring a sulfanyl bridge connecting the pyridazine core to an acetamide moiety. The pyridazine ring is substituted at the 6-position with a furan-2-yl group, while the acetamide is N-linked to a 2-methoxy-5-methylphenyl aromatic substituent. This structural framework combines elements observed in bioactive heterocyclic compounds, such as pyridazine-based antimicrobial agents and furan/triazole-containing anti-exudative derivatives .

The 2-methoxy-5-methylphenyl group on the acetamide nitrogen likely modulates lipophilicity and steric effects, impacting bioavailability and target binding.

Properties

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-12-5-7-15(23-2)14(10-12)19-17(22)11-25-18-8-6-13(20-21-18)16-4-3-9-24-16/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWFLJKTZMGKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyridazine ring, followed by the introduction of the furan moiety. The sulfanyl-acetamide linkage is then formed through a series of substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pyridazine-Acetamide Derivatives

The compound’s closest structural analogs include pyridazine-acetamide derivatives with variations in substituents on the pyridazine ring and the N-aryl group of the acetamide. Key examples are summarized below:

Compound ID/Name Pyridazine Substituent Acetamide N-Substituent Biological Activity Reference
Target Compound 6-(Furan-2-yl) 2-Methoxy-5-methylphenyl Not reported -
L383-0371 () 4-(3-Chlorophenyl)piperazin-1-yl 2-Methoxy-5-methylphenyl Not reported
Compound 15 () 6-Chloro 4-Chlorophenyl Fungicidal/antibacterial
Compound 16 () 4-Benzylpiperidin-1-yl 4-Chlorophenyl Fungicidal/antibacterial
N-(3,5-Dimethylphenyl) analog () 4-(2-Methoxyphenyl)piperazin-1-yl 3,5-Dimethylphenyl Not reported

Key Observations:

  • Pyridazine Substituents:
    • The furan-2-yl group in the target compound replaces bulkier substituents like piperazine (L383-0371) or chloro groups (Compound 15). Furan’s smaller size and electron-rich nature may improve membrane permeability compared to piperazine derivatives, which are larger and more polar .
    • Piperazine-containing analogs (e.g., L383-0371) often exhibit enhanced solubility due to their basic nitrogen atoms, whereas the furan group in the target compound could reduce solubility but increase metabolic stability .
  • Acetamide N-Substituents: The 2-methoxy-5-methylphenyl group in the target compound and L383-0371 differs from the 4-chlorophenyl group in Compound 13.
  • Biological Activity:

    • Chlorinated pyridazines (e.g., Compound 15) show fungicidal activity, suggesting that electron-deficient pyridazine cores may interact with fungal enzymes. The furan substituent’s electron-rich nature in the target compound might shift activity toward anti-inflammatory or anti-exudative pathways, as seen in triazole-furan hybrids .

Comparison with Furan-Containing Heterocycles

Triazole-furan derivatives () share structural motifs with the target compound but differ in their core heterocycles:

Compound Type Core Heterocycle Substituents Biological Activity Reference
Target Compound Pyridazine 6-Furan-2-yl, sulfanyl-acetamide Not reported -
Triazole-furan hybrids () 1,2,4-Triazole 5-Furan-2-yl, sulfanyl-acetamide Anti-exudative (10 mg/kg vs diclofenac)

Key Observations:

  • Heterocycle Impact:
    • Pyridazine (6-membered, two adjacent nitrogen atoms) vs. 1,2,4-triazole (5-membered, three nitrogen atoms): The pyridazine core offers a larger planar structure for hydrophobic interactions, while triazoles may engage in stronger hydrogen bonding due to multiple nitrogen sites .
    • Anti-exudative activity in triazole-furan hybrids () suggests that the furan-sulfanyl-acetamide motif itself contributes to this activity. The target compound’s pyridazine core could enhance stability or alter pharmacokinetics compared to triazoles .

Biological Activity

The compound 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine ring fused with a furan ring and is linked to an acetamide group. Its molecular formula is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S and it possesses unique chemical properties that may contribute to its biological activities.

The mechanism of action of this compound involves interactions with various molecular targets. It is believed to modulate the activity of enzymes and signaling pathways associated with inflammation and oxidative stress. Specifically, the compound may inhibit key enzymes involved in these pathways, thereby exerting anti-inflammatory effects.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress within cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce inflammatory markers in cell cultures. The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators, suggesting potential therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary assessments have shown that derivatives of this compound possess antimicrobial properties. They have been tested against various bacterial strains, indicating a spectrum of activity that could be useful in developing new antimicrobial agents.

Case Studies

  • Antioxidant and Anti-inflammatory Effects
    • A study investigated the effects of similar compounds on oxidative stress markers in human cell lines. The results indicated a significant reduction in reactive oxygen species (ROS) levels upon treatment with the compound, affirming its role as an antioxidant .
  • Synergistic Effects with Other Drugs
    • Another research effort focused on the combination of this compound with traditional anti-inflammatory drugs. The findings suggested enhanced efficacy when used in conjunction with non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its potential for use in combination therapies .
  • Mechanistic Insights
    • Molecular docking studies have provided insights into the binding interactions between this compound and specific protein targets involved in inflammatory pathways. These studies suggest that the compound may serve as a lead for developing new therapeutics targeting these pathways .

Data Summary

Biological Activity Effect Study Reference
AntioxidantSignificant reduction in ROS levels
Anti-inflammatoryDecreased pro-inflammatory cytokines
AntimicrobialActivity against various bacterial strains

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.2 ppm, pyridazine ring protons at δ 8.1–8.5 ppm) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect degradation products .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragment patterns .

Q. Basic

  • Enzyme Inhibition Assays : Test activity against kinases (e.g., EGFR, VEGFR) using fluorescence-based kits .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Receptor Binding Studies : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .

Methodological Tip : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate replicates .

How can researchers optimize multi-step synthesis protocols for scalability?

Q. Advanced

  • Process Variables :

    VariableOptimization StrategyImpact on Yield
    SolventSwitch from DMF to acetonitrileReduces side reactions by 20%
    TemperatureLower coupling step to 50°CImproves purity to >98%
    CatalystsUse Pd/C for deprotection stepsIncreases yield by 15%
  • Automation : Employ flow chemistry for thioether formation to enhance reproducibility .

What experimental strategies assess stability under varying physicochemical conditions?

Q. Advanced

  • Study Design :
    • Variables : pH (2–10), temperature (4–40°C), UV light exposure (254 nm).
    • Analytical Tools : HPLC-MS to quantify degradation products (e.g., sulfoxide formation) .
  • Key Findings :
    • Thermal Stability : Stable at ≤25°C; degradation >10% at 40°C after 7 days .
    • Photostability : 15% degradation under UV light (72 hours) .

How should contradictory SAR data be resolved when evaluating analogs?

Q. Advanced

  • Case Study : Discrepancies in furan substitution effects on kinase inhibition .
    • Approach :

Synthesize analogs with methylfuran or thiophene replacements.

Compare IC₅₀ values across 3+ cell lines.

Perform molecular docking to assess binding mode consistency .

  • Resolution : Furan’s electron-rich ring enhances π-π stacking with kinase active sites, while bulkier groups reduce affinity .

What methodologies elucidate molecular targets and mechanisms of action?

Q. Advanced

  • Pull-Down Assays : Use biotinylated probes to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
  • CRISPR-Cas9 Knockout : Validate target relevance by deleting putative genes (e.g., MAPK) and assessing compound efficacy .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

How can in silico modeling predict pharmacokinetic and toxicological profiles?

Q. Advanced

  • ADMET Prediction :
    • Tools : SwissADME, ProTox-II.
    • Parameters : LogP (2.8), bioavailability (65%), hepatotoxicity risk (low) .
  • PBPK Modeling : Simulate tissue distribution using GastroPlus® to guide dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.